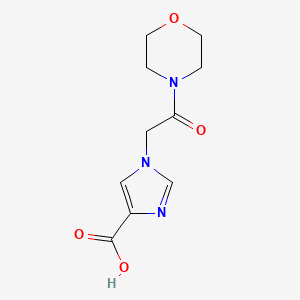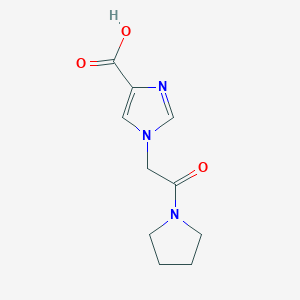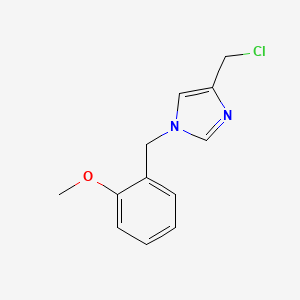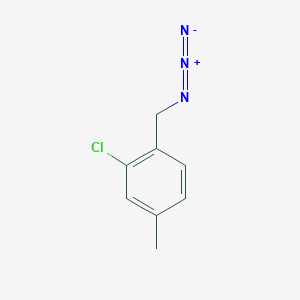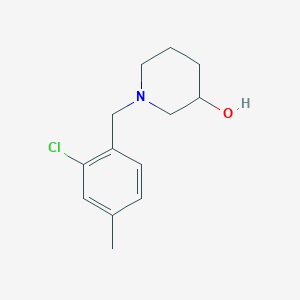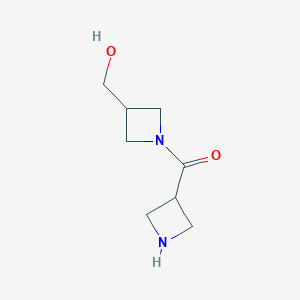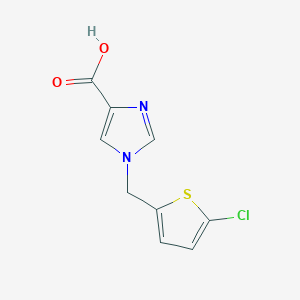![molecular formula C9H11N3O2S B1474903 4-(2-アミノエチル)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド CAS No. 1696064-52-4](/img/structure/B1474903.png)
4-(2-アミノエチル)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド
説明
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C9H11N3O2S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
電気化学合成
4-ヒドロキシベンゾ[e]-1,2,4-チアジアジン-1,1-ジオキシドの電気化学合成は、問題の化合物と同様の構造モチーフを共有しており、非常に選択的でスケーラブルであると報告されています 。このプロセスは、容易に入手可能なニトロベンゼンスルホンアミドから始まり、40種類以上の多様な例で実証されており、潜在的な医薬品代謝物を生成しています。この技術の技術的関連性は、数グラム規模の合成によって裏付けられており、医薬品用途のための4-(2-アミノエチル)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシドなどの化合物の合成のための有望な方法となっています。
医薬品用途
ベンゾ[e]-1,2,4-チアジアジン-1,1-ジオキシドなどの窒素含有複素環は、さまざまな医薬品や天然物において重要です 。それらは、現代のブロックバスター医薬品におけるモチーフとして進化しており、抗癌剤、抗寄生虫剤、神経変性疾患の薬物に適用されています。これらの化合物に存在するユニークな外環式N-O結合は、従来の合成経路ではアクセスできないため、創薬にとって特に興味深いものです。
抗癌剤および抗寄生虫剤
ベンゾ[e]-1,2,4-チアジアジン-1,1-ジオキシドの構造モチーフは、新しい抗癌剤および抗寄生虫剤の候補に見られます 。これらの化合物は、熱帯諸国における重症の寄生虫病や様々な形態の癌の治療における可能性について調査されており、問題の化合物が同様の研究用途において重要であることを強調しています。
神経変性疾患の薬物
ベンゾ[e]-1,2,4-チアジアジン-1,1-ジオキシド構造を持つ化合物は、低血糖症の治療に使用されており、世界保健機関によって必須医薬品としてリストされています 。代謝性疾患やアルツハイマー病などの神経変性疾患の治療における役割は、医薬品研究において重要です。
利尿剤および降圧剤
問題の化合物と構造的に関連している1,2,4-ベンゾチアジアジン 1,1-ジオキシドの誘導体は、長い間、ヒトの治療において利尿剤および降圧剤として使用されてきました 。これは、4-(2-アミノエチル)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシドも同様の用途で検討できることを示唆しています。
AMPA受容体モジュレーターおよびKATPチャネル活性化剤
ベンゾチアジアジンは、呼吸器系、中枢神経系、内分泌系の疾患の治療のためのATP感受性カリウムチャネルモジュレーターとして特許を取得しています 。それらはまた、AMPA受容体モジュレーターとしても機能します。構造的な類似性を考えると、問題の化合物もこれらの治療分野におけるモジュレーターとして潜在的に有望である可能性があります。
作用機序
Target of Action
The primary targets of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cardiovascular functions and neuronal signaling, respectively .
Mode of Action
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide interacts with its targets by acting as a channel opener for ATP-sensitive potassium channels . This action results in the inhibition of insulin release . Additionally, it modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Biochemical Pathways
The action of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. Its interaction with ATP-sensitive potassium channels influences the insulin signaling pathway, leading to the inhibition of insulin release . Its modulation of AMPA receptors impacts the glutamatergic signaling pathway, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .
Result of Action
The molecular and cellular effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide’s action include the inhibition of insulin release and modulation of neuronal signaling . These effects can lead to potential therapeutic applications in the treatment of conditions such as diabetes and neurological disorders .
生化学分析
Biochemical Properties
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ATP-sensitive potassium channels, modulating their activity and affecting cellular ion balance . Additionally, it has been reported to inhibit certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in metabolic pathways related to oxidative stress and diabetes .
Cellular Effects
The effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, it can alter gene expression patterns, leading to changes in cellular responses to stress and other stimuli .
Molecular Mechanism
At the molecular level, 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, affecting energy production and cellular metabolism . Additionally, it can modulate the levels of key metabolites, such as glucose and lactate, by altering enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .
特性
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNNRDIJIFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


